

Comparative Analysis of Structure-Activity Relationships in Agelasine Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Agelasine**

Cat. No.: **B10753911**

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A Comprehensive Guide for Researchers in Drug Discovery and Development

Agelasine and its analogs, a class of diterpenoid alkaloids isolated from marine sponges of the genus Agelas, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds have demonstrated a broad spectrum of effects, including antimicrobial, cytotoxic, antiprotozoal, and enzyme inhibitory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **Agelasine** analogs, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

Data Presentation: A Comparative Overview of Biological Activities

The biological activities of **Agelasine** analogs are profoundly influenced by substitutions on the purine core and modifications of the diterpenoid side chain. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different analogs.

Table 1: Cytotoxicity of Agelasine Analogs against Human Cancer Cell Lines

The cytotoxic effects of **Agelasine** analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

Analog	U-937 GTB (Lymphoma) IC50 (µM)	RPMI 8226/s (Myeloma) IC50 (µM)	CEM/s (Leukemia) IC50 (µM)	ACHN (Renal) IC50 (µM)	Reference
(+)-Agelasine D	2.3	1.5	2.1	3.4	[1]
Analog 9a	2.1	1.6	1.9	3.1	[1]
Agelasine B	MCF-7: 2.99, SKBr3: 3.22, PC-3: 6.86	-	-	-	[2]

Lower IC50 values indicate higher potency.

Table 2: Antimicrobial Activity of Agelasine Analogs

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial potency of a compound. The MIC values for various **Agelasine** analogs against different microbial strains are detailed below.

Analog	M. tuberculosis H37Rv (% inhibition at 6.25 µg/mL)	S. aureus ATCC 25923 MIC (µg/mL)	E. coli ATCC 25922 MIC (µg/mL)	Reference
(+)-Agelasine D	99	4	32	[1]
Analog 9a	99	4	32	[1]
Analog 9b	99	8	64	[1]

A lower MIC value signifies greater antimicrobial activity.

Table 3: Enzyme Inhibitory Activity of Agelasine Analogs

Agelasine analogs have been shown to inhibit various enzymes, including Na+/K+-ATPase and protein tyrosine phosphatase 1B (PTP1B).

Analog	Target Enzyme	IC50	Reference
Agelasine G	PTP1B	-	[3]
Agelasines W, X, Y	Cbl-b	57, 72, 66 μ M	[4][5]
Ageliferins	Cbl-b	18 - 35 μ M	[4]

IC50 values represent the concentration of the analog required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the SAR studies of **Agelasine** analogs.

Cytotoxicity Assay (Fluorometric Microculture Cytotoxicity Assay - FMCA)

This assay is a non-clonogenic method used to determine the cytotoxic and/or cytostatic effects of compounds on cancer cell lines.

- Cell Preparation: Human cancer cell lines (e.g., U-937 GTB, RPMI 8226/s, CEM/s, and ACHN) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Drug Preparation: **Agelasine** analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
- Assay Procedure:
 - Cells are seeded into 96-well microtiter plates at a predetermined density.
 - The plates are incubated for a short period to allow cell attachment.

- Various concentrations of the **Agelasine** analogs are added to the wells.
- The plates are incubated for a standard period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- Viability Measurement:
 - After incubation, the medium is removed, and the cells are washed with a balanced salt solution.
 - A solution of fluorescein diacetate (FDA) is added to each well. FDA is a non-fluorescent compound that is hydrolyzed by esterases in viable cells to produce fluorescein, a fluorescent compound.
 - The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths.
- Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell survival against the compound concentration.[\[1\]](#)

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- Microorganism Preparation: Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Mycobacterium tuberculosis*) are cultured in appropriate broth media to the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration.
- Drug Preparation: The **Agelasine** analogs are serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: A standardized inoculum of the test microorganism is added to each well of the microtiter plate.
- Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

- MIC Determination: The MIC is determined as the lowest concentration of the analog that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at a specific wavelength.[\[1\]](#)

Na⁺/K⁺-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Na⁺/K⁺-ATPase enzyme.

- Enzyme Preparation: A purified preparation of Na⁺/K⁺-ATPase from a suitable source (e.g., porcine brain) is used.
- Reaction Mixture: The assay is typically performed in a buffer containing ATP, Mg²⁺, Na⁺, and K⁺.
- Assay Procedure:
 - The enzyme is pre-incubated with various concentrations of the **Agelasine** analog.
 - The reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a specific time at a controlled temperature.
 - The reaction is stopped by the addition of a quenching agent.
- Measurement of Activity: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the malachite green assay.
- Data Analysis: The percentage of inhibition is calculated for each concentration of the analog, and the IC₅₀ value is determined from the dose-response curve.

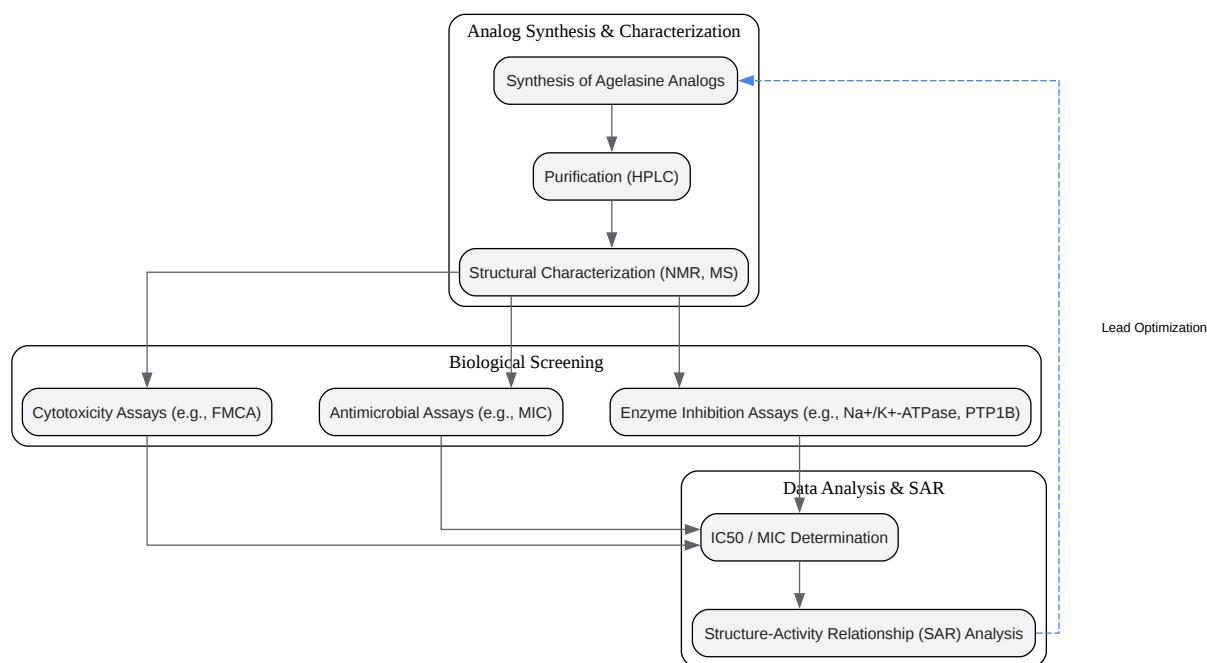
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the PTP1B enzyme.

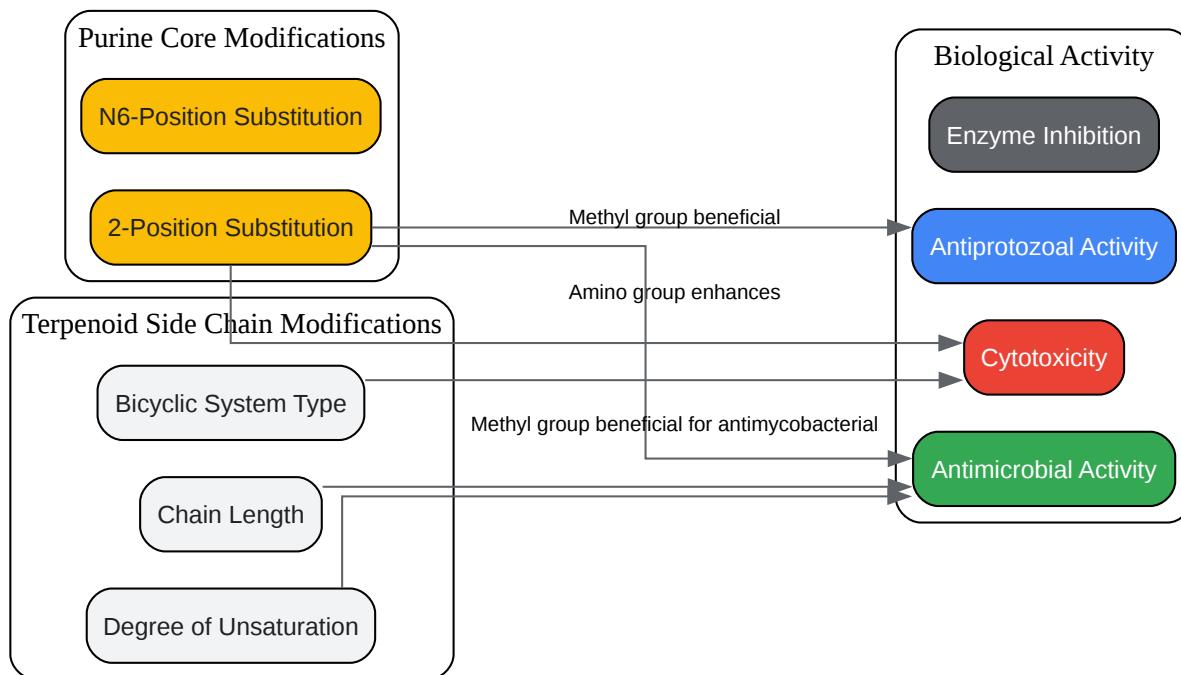
- Enzyme and Substrate: Recombinant human PTP1B and a suitable substrate, such as p-nitrophenyl phosphate (pNPP), are used.
- Assay Buffer: The reaction is carried out in a buffer optimized for PTP1B activity.
- Assay Procedure:
 - The PTP1B enzyme is pre-incubated with different concentrations of the **Agelasine** analog in a 96-well plate.
 - The reaction is initiated by adding the pNPP substrate.
 - The plate is incubated at a constant temperature for a set period.
- Detection: The product of the reaction, p-nitrophenol, is a colored compound that can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
- Data Analysis: The IC50 value is calculated by plotting the percentage of PTP1B inhibition against the log of the inhibitor concentration.

Mandatory Visualizations: Diagrams of Pathways and Workflows

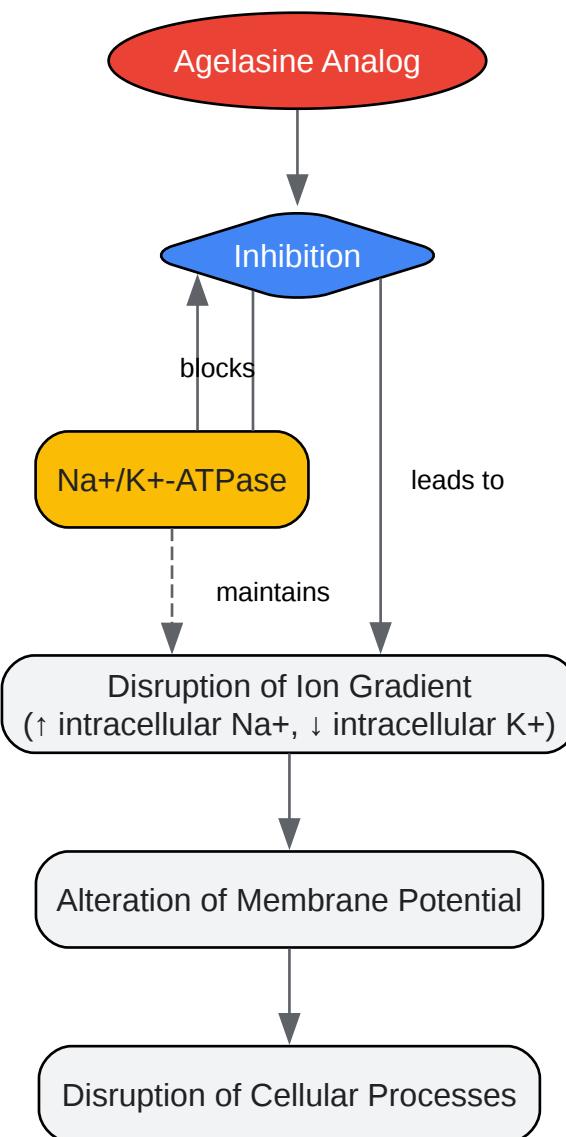
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate key aspects of **Agelasine** analog research.

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Caption: Experimental workflow for SAR studies of **Agelasine** analogs.

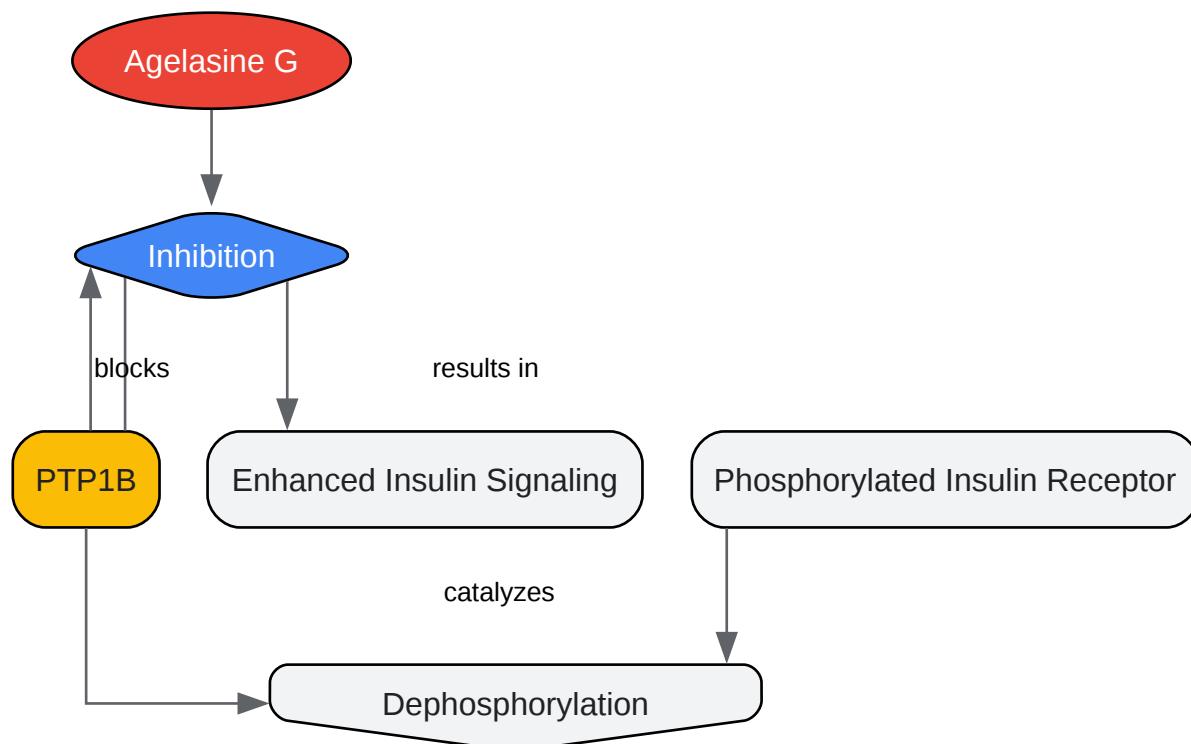
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Caption: Logical relationships in the SAR of **Agelasine** analogs.



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Caption: Simplified pathway of Na⁺/K⁺-ATPase inhibition by **Agelasine** analogs.

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Caption: Simplified pathway of PTP1B inhibition by **Agelasine G**.

Conclusion

The structure-activity relationship studies of **Agelasine** analogs have revealed critical insights into the structural requirements for their diverse biological activities. Modifications at the 2-position of the purine ring and variations in the terpenoid side chain are key determinants of their cytotoxic, antimicrobial, and enzyme-inhibitory potencies. The data and methodologies presented in this guide offer a valuable resource for the rational design of new and more effective **Agelasine**-based therapeutic agents. Further research focusing on the elucidation of their detailed mechanisms of action and *in vivo* efficacy is warranted to translate the potential of these marine natural products into clinical applications.

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- To cite this document: BenchChem. [Comparative Analysis of Structure-Activity Relationships in Agelasine Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753911#structure-activity-relationship-sar-studies-of-agelasine-analogs>]

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